2-Methoxy-5-nitrotropone

Beschreibung

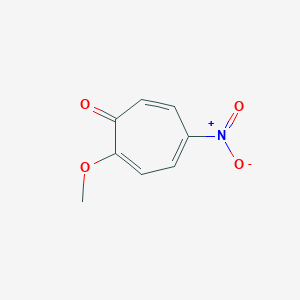

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14628-90-1 |

|---|---|

Molekularformel |

C8H7NO4 |

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

2-methoxy-5-nitrocyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C8H7NO4/c1-13-8-5-3-6(9(11)12)2-4-7(8)10/h2-5H,1H3 |

InChI-Schlüssel |

SRVBIVSFLVFSAB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=CC1=O)[N+](=O)[O-] |

Kanonische SMILES |

COC1=CC=C(C=CC1=O)[N+](=O)[O-] |

Andere CAS-Nummern |

14628-90-1 |

Synonyme |

2-methoxy-5-nitrotropone |

Herkunft des Produkts |

United States |

Advanced Reaction Mechanisms and Reactivity Studies of 2 Methoxy 5 Nitrotropone

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 2-methoxy-5-nitrotropone. The electron-deficient nature of the tropone (B1200060) ring, enhanced by the strong electron-withdrawing effect of the nitro group at the 5-position, renders the carbon atom attached to the methoxy (B1213986) group susceptible to nucleophilic attack.

Formation and Characterization of Meisenheimer-Type Complexes

The initial step in many nucleophilic aromatic substitution reactions of nitro-aromatic compounds involves the formation of a thermodynamically stable intermediate known as a Meisenheimer complex. While direct experimental studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a strong basis for understanding its behavior.

The reaction with the malononitrile (B47326) anion, a soft carbon nucleophile, is anticipated to proceed via a similar initial nucleophilic attack on the tropone ring. Following the formation of the initial adduct, the potential for subsequent intramolecular reactions, such as ring closure, exists. The outcome of such a reaction would be highly dependent on the reaction conditions and the stability of the intermediates formed.

Reactivity with Other Nucleophiles (e.g., Trimethylsilyl (B98337) Cyanide, Piperidine)

The reactivity of this compound extends to a range of other nucleophiles. For instance, with a nucleophile like piperidine (B6355638), a secondary amine, a nucleophilic substitution of the methoxy group is the expected outcome. Kinetic studies on analogous systems, such as 2-methoxy-3-nitro-5-X-thiophenes, have shown that such reactions are often subject to base catalysis. This suggests that the reaction of this compound with piperidine would likely proceed through a specific base-general acid catalyzed mechanism.

The reaction with trimethylsilyl cyanide would introduce a cyano group onto the tropone ring. The mechanism of this reaction would involve the nucleophilic attack of the cyanide ion, generated from trimethylsilyl cyanide, on the electron-deficient ring.

Mechanistic Investigations of Substitution Patterns

The substitution patterns observed in the reactions of this compound are governed by the principles of nucleophilic aromatic substitution (SNAr) mechanisms.

The SNAr mechanism is a well-established pathway for nucleophilic substitution on aromatic rings that are activated by electron-withdrawing groups. In the case of this compound, the nitro group plays a crucial role in stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. This stabilization lowers the activation energy for the nucleophilic attack, thereby facilitating the substitution reaction. The mechanism involves two main steps: the addition of the nucleophile to form the resonance-stabilized intermediate, followed by the elimination of the leaving group (methoxide ion in this case) to restore the aromaticity of the ring. The nature of the nucleophile, the solvent, and the presence of catalysts can all influence the rate and outcome of these reactions.

Rearrangements and Addition-Elimination Processes

The tropone nucleus, a seven-membered non-benzenoid aromatic ring, exhibits unique reactivity patterns. In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group significantly influences its susceptibility to rearrangements and addition-elimination reactions. While specific studies on this compound are not extensively documented, the general behavior of substituted tropones allows for the prediction of its reactivity.

Addition-elimination reactions on the tropone ring are plausible, particularly nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the 5-position deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. A nucleophile can attack the carbon atom bearing the methoxy group (C2), leading to a Meisenheimer-like intermediate. Subsequent elimination of the methoxide (B1231860) ion would result in the substitution product. The stability of the anionic intermediate is crucial for this pathway to be effective.

Tropone and its derivatives can also undergo various rearrangement reactions, often catalyzed by acid or heat. For instance, substituted tropones have been known to rearrange to substituted benzoic acid derivatives under certain conditions. While the specific conditions for such a rearrangement in this compound have not been detailed, the inherent strain and electronic distribution of the tropone ring make such transformations theoretically possible.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in synthetic organic chemistry for the construction of cyclic systems. The participation of tropones in these reactions is a subject of considerable interest.

Diels-Alder Reactivity and Aromaticity Considerations

Tropone itself is generally considered a poor diene in normal-electron-demand Diels-Alder reactions. This reluctance to react is attributed to its aromatic character. The tropone ring possesses a degree of aromatic stabilization due to the contribution of a resonance structure with a six-pi-electron tropylium (B1234903) cation. Participating in a Diels-Alder reaction would disrupt this aromaticity, leading to a high activation energy barrier.

Strategies for Enhancing Diels-Alder Reactivity (e.g., Carbonyl Umpolung)

To overcome the innate low reactivity of tropones in Diels-Alder reactions, various strategies have been developed. One of the most innovative is the concept of carbonyl umpolung . In this approach, the polarity of the carbonyl group is reversed. For a tropone, this can be achieved by converting the carbonyl group into a derivative such as a hydrazone. This modification alters the electronic properties of the ring, transforming it from an aromatic 6π-electron system to an antiaromatic 8π-electron system. This gain in antiaromaticity significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby making the tropone derivative a much more reactive diene in normal-electron-demand Diels-Alder reactions.

Another strategy involves the use of Lewis acids. A Lewis acid can coordinate to the carbonyl oxygen of the tropone, making the ring more electron-deficient. This enhances its reactivity as a diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

| Strategy | Effect on Tropone Ring | Type of Diels-Alder Reaction Favored |

| Carbonyl Umpolung | Increases antiaromatic character, raises HOMO energy | Normal-electron-demand |

| Lewis Acid Catalysis | Increases electron deficiency, lowers LUMO energy | Inverse-electron-demand |

Photochemical Transformations

The photochemistry of tropones is rich and complex, often leading to the formation of various valence isomers.

Radical Processes and Fragmentation Pathways of this compound

The study of radical processes and fragmentation pathways under electron impact (EI) mass spectrometry provides crucial insights into the intrinsic stability and reactivity of a molecule's radical cation. For this compound, the fragmentation pattern is dictated by the interplay between the methoxy, nitro, and tropone functionalities. While direct experimental studies on this compound are not extensively available, the fragmentation behavior can be predicted by examining related tropolone (B20159) and nitrated aromatic compounds.

Electron Impact Fragmentation Studies

Upon electron impact, this compound (molecular weight: 181.148 g/mol ) is expected to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions. The primary fragmentation pathways are anticipated to involve the methoxy and nitro groups, as well as the tropone ring itself.

A significant fragmentation pathway for methoxytropones involves the loss of a formyl radical (•CHO) cdnsciencepub.com. This process is not a simple cleavage but is preceded by a specific rearrangement of the methoxy group cdnsciencepub.com. Another characteristic fragmentation of the tropone ring system is the sequential loss of carbon monoxide (CO) and a hydrogen radical (H•) cdnsciencepub.comresearchgate.net.

The presence of the nitro group introduces additional fragmentation routes. For nitrated compounds, common fragmentation pathways include the loss of a nitro radical (•NO2) and nitric oxide (NO) nih.gov.

Based on these general principles, the electron impact mass spectrum of this compound is predicted to exhibit several key fragment ions. The table below outlines the expected major fragments, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Structure |

|---|---|---|---|

| 181 | [C8H7NO4]•+ (Molecular Ion) | - | This compound radical cation |

| 152 | [C7H4NO3]+ | •CHO | Ion resulting from loss of formyl radical |

| 151 | [C8H7NO3]•+ | NO | Ion resulting from loss of nitric oxide |

| 135 | [C8H7O2]+ | •NO2 | Ion resulting from loss of nitro radical |

| 124 | [C6H4O3]•+ | •CHO, CO | Ion from sequential loss of formyl and carbon monoxide |

| 123 | [C6H3O3]+ | •CHO, CO, H• | Ion from sequential loss of formyl, carbon monoxide, and hydrogen |

Rearrangement Processes upon Fragmentation

The fragmentation of this compound is not solely governed by simple bond cleavages but also involves intricate rearrangement processes, a characteristic feature of tropone derivatives in mass spectrometry cdnsciencepub.comresearchgate.net.

One of the most significant rearrangement processes is associated with the loss of the formyl radical (•CHO) from the molecular ion. Deuteration studies on 2-methoxytropone (B1212227) have confirmed that this fragmentation is initiated by a specific rearrangement of the methoxy group cdnsciencepub.com. This rearrangement is thought to involve the transfer of a hydrogen atom from the methoxy group to the tropone ring or the carbonyl oxygen, followed by the expulsion of the formyl radical.

Another key rearrangement involves the tropone ring itself. The initial loss of carbon monoxide from the molecular ion or a fragment ion can lead to the formation of a substituted benzene-type radical cation researchgate.net. This rearranged ion would then undergo further fragmentation characteristic of substituted aromatic compounds.

The nitro group can also participate in rearrangement reactions. In some nitro-containing aromatic compounds, a nitro-nitrite rearrangement ([Ar-NO2]•+ → [Ar-ONO]•+) can occur, which may precede the loss of nitric oxide (NO).

The proposed rearrangement and subsequent fragmentation pathways are summarized below:

Methoxy Group Rearrangement: The molecular ion of this compound undergoes a hydrogen shift from the methoxy group, facilitating the elimination of a formyl radical.

Tropone Ring to Benzene (B151609) Ring Rearrangement: The loss of carbon monoxide from the tropone ring system can lead to a ring contraction, forming a more stable six-membered aromatic ring structure.

Nitro Group Rearrangement: A possible nitro-nitrite rearrangement could provide an alternative pathway for the loss of nitric oxide.

These rearrangement processes are crucial for a complete understanding of the mass spectrum of this compound, as they give rise to fragment ions that cannot be explained by simple bond fissions. The stability of the resulting fragment ions often dictates the preferred fragmentation pathway researchgate.net.

Computational and Theoretical Investigations of 2 Methoxy 5 Nitrotropone

Electronic Structure and Aromaticity/Antiaromaticity Analysis

The electronic nature of the seven-membered tropone (B1200060) ring is a subject of considerable interest, exhibiting a delicate balance between aromatic and non-aromatic character. The presence of substituents, such as a methoxy (B1213986) and a nitro group, is expected to significantly influence this balance.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic system. Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity, and values near zero are indicative of a non-aromatic character.

For the parent tropone molecule, NICS calculations have shown it to be modestly aromatic. For instance, a NICS(1)zz value of -5.0 ppm has been reported, with the negative value signifying a degree of aromatic character. nih.gov The introduction of substituents can alter the electronic distribution within the ring and, consequently, its aromaticity.

A hypothetical comparison of NICS(1)zz values for tropone and a substituted tropone is presented in the table below to illustrate the potential impact of substituents.

| Compound | Substituent | Hypothetical NICS(1)zz (ppm) | Aromatic Character |

| Tropone | None | -5.0 | Modestly Aromatic |

| Substituted Tropone | Electron-donating/withdrawing | Varies | Modulated Aromaticity |

Note: The NICS(1)zz value for the substituted tropone is illustrative and not based on a specific calculation for 2-methoxy-5-nitrotropone.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is particularly important as it relates to the molecule's ability to donate electrons.

For the parent tropone, the HOMO energy is reported to be -8.7 eV. nih.gov The introduction of a methoxy group, an electron-donating group, is expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, the electron-withdrawing nitro group would lower the HOMO energy. A study on the cytotoxic activity of tropolones and 2-methoxytropones has highlighted the relationship between HOMO energy and biological activity, suggesting that modifications to the tropone ring can significantly alter its electronic behavior. nih.gov

The following table provides a conceptual overview of how substituents might influence the HOMO energy of a tropone ring.

| Compound | Substituent Effect | Expected Impact on HOMO Energy |

| Tropone | Reference | -8.7 eV |

| 2-Methoxytropone (B1212227) | Electron-donating | Increase |

| 5-Nitrotropone | Electron-withdrawing | Decrease |

| This compound | Competing effects | Dependent on net electronic effect |

Note: The values and trends for the substituted tropones are qualitative predictions.

Reaction Mechanism Elucidation using Quantum Chemistry

Quantum chemistry methods are invaluable for elucidating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and activation energies.

DFT studies have been successfully applied to investigate the reaction mechanisms of tropones, particularly in cycloaddition reactions. researchgate.netresearchgate.net For this compound, DFT could be employed to explore various potential reaction pathways, such as nucleophilic or electrophilic attack, and cycloadditions. The methoxy group would likely direct electrophilic attack, while the nitro group would make the ring more susceptible to nucleophilic attack. DFT calculations can map out the potential energy surface for these reactions, identifying the most favorable pathways.

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energies. For any proposed reaction of this compound, DFT can be used to locate the transition state structures and compute the energy barriers associated with them. This information is crucial for predicting the feasibility and rate of a reaction. For example, in a hypothetical cycloaddition reaction, DFT could be used to calculate the activation free energies for different approaches of the dienophile, thus predicting the stereoselectivity of the reaction.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, including their electronic absorption spectra. mdpi.comresearchgate.net For this compound, TD-DFT calculations could predict its UV-Vis spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). This information is valuable for understanding the photophysical properties of the molecule and its potential applications in areas such as photochemistry. The accuracy of TD-DFT predictions can depend on the choice of functional and basis set, and benchmarking against experimental data for similar compounds is often necessary. nih.govrsc.org

Modeling of Intermediates and Adducts (e.g., Meisenheimer Complexes)

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical and computational investigations focused on the modeling of intermediates and adducts, such as Meisenheimer complexes, for the compound this compound.

While computational methods, particularly Density Functional Theory (DFT), are widely used to study reaction mechanisms and the stability of intermediates in nucleophilic aromatic substitution (SNAr) reactions, no dedicated studies modeling the formation and characteristics of Meisenheimer complexes or other transient species specifically involving this compound could be located.

General computational studies on other nitro-activated aromatic and heteroaromatic compounds have successfully modeled the structures, energies, and spectroscopic properties of their corresponding Meisenheimer adducts. These theoretical investigations are crucial for understanding the reaction pathways, the influence of substituents, and the role of the solvent in SNAr reactions. However, without specific research on this compound, any discussion of its intermediates would be speculative and fall outside the scope of this article.

Therefore, this section cannot provide detailed research findings or data tables on the computational and theoretical investigations of intermediates and adducts of this compound as such information is not available in the reviewed scientific literature.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 2-Methoxy-5-nitrotropone, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the arrangement of atoms and the electronic effects of the methoxy (B1213986) and nitro substituents on the tropone (B1200060) ring.

Expected ¹H NMR Spectral Data for this compound:

The protons on the seven-membered tropone ring are expected to resonate in the aromatic region, typically between δ 6.0 and 8.5 ppm.

The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) will significantly influence the chemical shifts of the ring protons.

The methoxy protons would appear as a sharp singlet, likely in the range of δ 3.5-4.0 ppm.

The coupling patterns (e.g., doublets, triplets) of the ring protons would provide critical information for assigning their specific positions on the tropone skeleton.

Expected ¹³C NMR Spectral Data for this compound:

The carbon atoms of the tropone ring are expected to appear in the downfield region of the spectrum, with the carbonyl carbon (C=O) being the most deshielded, typically resonating above δ 180 ppm.

The carbon attached to the methoxy group and the carbon bearing the nitro group would also exhibit characteristic chemical shifts reflecting the electronic effects of these substituents.

The methoxy carbon would resonate in the typical range for such functional groups, approximately δ 55-60 ppm.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 6.0 - 8.5 | Varies | Protons on the tropone ring. |

| ¹H | 3.5 - 4.0 | Singlet | Methoxy group protons. |

| ¹³C | > 180 | Singlet | Carbonyl carbon. |

| ¹³C | Varies | Singlet | Tropone ring carbons. |

Deuteration Studies for Mechanistic Insights

Deuteration studies, where hydrogen atoms are replaced by deuterium, are a powerful tool in NMR spectroscopy for elucidating reaction mechanisms and assigning complex proton signals. By observing the disappearance or change in multiplicity of signals in the ¹H NMR spectrum after deuteration, specific proton environments can be identified. While specific deuteration studies on this compound have not been reported, this technique could be hypothetically employed to:

Confirm the assignment of specific ring protons by selective deuteration at certain positions.

Investigate potential tautomeric equilibria or proton exchange processes.

Probe the reactivity of different C-H bonds within the molecule.

Low-Temperature NMR for Intermediate Detection

Low-temperature NMR spectroscopy is an essential technique for studying reaction intermediates that are too unstable to be observed at room temperature. By slowing down reaction rates and increasing the lifetime of transient species, it is possible to obtain structural information about these intermediates. For reactions involving this compound, such as nucleophilic aromatic substitution or rearrangements, low-temperature NMR could potentially be used to:

Detect and characterize short-lived Meisenheimer complexes or other reaction intermediates.

Gain insights into the reaction pathway and the transition states involved.

Study conformational changes or dynamic processes that are rapid on the NMR timescale at ambient temperatures.

Mass Spectrometry (MS) for Fragmentation and Molecular Weight Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₇NO₄, corresponding to a molecular weight of 181.15 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) consistent with this mass.

Fragmentation Pattern Analysis

While a specific experimental mass spectrum for this compound is not documented in the searched literature, a predictable fragmentation pattern can be inferred based on the functional groups present. Common fragmentation pathways for aromatic nitro compounds and ethers would likely be observed:

Loss of the methoxy group: A fragment ion corresponding to the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Loss of the nitro group: Fragmentation involving the loss of a nitro radical (•NO₂) or nitric oxide (NO).

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the tropone ring, which is a characteristic fragmentation for tropones.

Ring fragmentation: Cleavage of the seven-membered ring to produce smaller charged fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 181 | [C₈H₇NO₄]⁺ | Molecular ion ([M]⁺) |

| 151 | [M - NO]⁺ | Loss of nitric oxide |

| 135 | [M - NO₂]⁺ | Loss of a nitro group |

| 150 | [M - OCH₃]⁺ | Loss of a methoxy radical |

UV-MALDI-TOF MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. The use of a UV laser allows for the efficient ionization of aromatic compounds. While specific applications of UV-MALDI-TOF MS for this compound are not documented, this technique would be suitable for:

Accurate molecular weight determination with high sensitivity.

Analysis of this compound in complex mixtures, provided a suitable matrix is chosen.

Characterization of potential derivatives or reaction products of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ketone in tropone) | 1600 - 1650 | Stretching |

| C=C (Alkene in tropone) | 1520 - 1600 | Stretching |

| NO₂ (Nitro group) | 1500 - 1560 and 1300 - 1370 | Asymmetric and Symmetric Stretching |

| C-O (Methoxy ether) | 1000 - 1300 | Stretching |

| C-H (Aromatic/Vinylic) | 3000 - 3100 | Stretching |

The precise positions of these bands can be influenced by the electronic conjugation within the tropone ring and the electronic effects of the substituents.

Advanced Chromatographic and Separation Techniques

The precise and accurate quantification of this compound in various matrices relies on the application of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for the analysis of this compound, offering high resolution and sensitivity. When coupled with mass spectrometry (MS), it provides a powerful tool for both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) Methodologies

The separation of this compound is effectively achieved using reverse-phase HPLC (RP-HPLC). sielc.com This technique utilizes a nonpolar stationary phase and a polar mobile phase, causing polar compounds to elute earlier than nonpolar compounds.

A specific RP-HPLC method for the analysis of this compound employs a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com Acetonitrile, a common organic modifier in RP-HPLC, is used to decrease the polarity of the mobile phase, thereby increasing the retention time of polar analytes. Phosphoric acid is added to control the pH of the mobile phase and to protonate any residual silanol groups on the stationary phase, which helps to reduce peak tailing and improve peak shape. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) methodologies, which use columns with smaller particle sizes (e.g., 3 µm), can be employed. sielc.com

HPLC-Mass Spectrometry Compatibility in Analysis

For enhanced selectivity and sensitivity, HPLC systems can be coupled with a mass spectrometer (MS). This hyphenated technique, known as HPLC-MS, allows for the determination of the mass-to-charge ratio of the analyte, providing a high degree of confidence in its identification.

When coupling the aforementioned HPLC method with a mass spectrometer, it is crucial to replace the non-volatile buffer, phosphoric acid, with a volatile alternative. sielc.com Formic acid is a common choice for this purpose as it is compatible with MS detection and helps to promote the ionization of the analyte in the MS source. sielc.com

The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a similar tropolone (B20159) derivative, MO-OH-Nap tropolone, utilized a C18 column with a mobile phase consisting of 0.05% trifluoroacetic acid in water and 0.05% trifluoroacetic acid in acetonitrile. nih.govnih.gov This highlights a common approach for the LC-MS analysis of tropolone-containing compounds. The system was operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov While specific MS/MS parameters for this compound are not detailed in the available literature, a similar approach would likely be employed for its sensitive and selective quantification.

| Parameter | HPLC Condition | HPLC-MS Compatible Condition | Reference |

|---|---|---|---|

| Mobile Phase Additive | Phosphoric Acid | Formic Acid | sielc.com |

Applications As a Chemical Tool in Biochemical and Biological Research

Reversible Chemical Modification of Proteins

A key application of 2-Methoxy-5-nitrotropone is the reversible chemical modification of proteins. This reagent selectively targets primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptide chains. The modification, known as nitrotroponylation, can be reversed under specific conditions, such as treatment with hydrazine (B178648). nih.govnih.gov This reversibility is a significant advantage, as it allows for the temporary blocking of amino groups to study their function, followed by the restoration of the protein to its native state to confirm that the observed effects were due to the modification itself. nih.gov

This compound is recognized for its specificity in reacting with amino groups within proteins, making it a precise tool for derivatization.

Researchers have utilized this compound to probe the structure and function of ribosomes. In studies involving the 30S ribosomal subunit from Escherichia coli, this reagent was used to inactivate the ribosome's ability to bind messenger RNA (mRNA). nih.gov By modifying the accessible amino groups of the ribosomal proteins, scientists were able to identify several specific proteins that are crucial for the formation of the mRNA binding site. nih.gov Similarly, studies on rat liver ribosomes showed that treatment with this compound could selectively abolish certain activities, such as those dependent on elongation factors, while leaving others, like peptidyl transferase activity, unaffected or even stimulated. nih.gov This differential inactivation helped in mapping the functional centers of the ribosome and determining the accessibility of various ribosomal proteins. nih.gov

Table 1: Effect of this compound on Ribosomal Protein Accessibility

| Ribosome Source | Protein | Accessibility to Reagent | Implication |

| Rat Liver | L3, L13, L15, L23 | Protected | Located in a less exposed position within the ribosome structure. nih.gov |

| Rat Liver | L10, L35, L37, X1, X2 | Exposed | Located in a highly accessible position on the ribosome surface. nih.gov |

| Rat Liver | L14, L17 | Conformation-Dependent | Sensitive in 80S ribosomes but protected in 60S subunits, indicating conformational differences. nih.gov |

| Rat Liver | L21, L26 | Potentially Functional | Implicated in the peptidyl transferase center based on modification data. nih.gov |

The derivatization of amino groups by this compound has been applied to study the structure of complex globulins. In research on soybean 11S globulin, this compound was used as a modifying reagent for its amino groups. This modification was part of an investigation into how the protein's conformation and interaction with other molecules, such as phosphatidylcholine, are affected by the state of its amino acid residues.

In studies of human hemoglobin, the reagent was shown to specifically modify the four N-terminal α-amino groups of the protein at pH 7.4. nih.gov This precise modification was instrumental in subsequent studies on the protein's function.

The impact of amino group modification on enzyme catalysis has been demonstrated using Taka-amylase A as a model. Treatment of this enzyme with this compound resulted in a significant loss of its amylase activity, which dropped by about 65%. nih.gov The resulting nitrotroponyl Taka-amylase A could be subsequently treated with hydrazine to remove the modifying groups. This "denitrotroponylation" process restored the enzyme's activity, and the regenerated Taka-amylase A was indistinguishable from the original, unmodified enzyme in terms of its chromatographic and functional properties. nih.gov This reversible inactivation suggests that while the ε-amino groups of lysine residues may not be directly essential for catalysis, their modification likely causes steric hindrance near the active site, thereby impeding enzyme function. nih.gov

Table 2: Reversible Inactivation of Taka-amylase A

| Treatment Stage | Enzyme State | Amylase Activity | Key Finding |

| Initial | Native Taka-amylase A | 100% | Baseline enzyme activity. nih.gov |

| Modification | Nitrotroponyl Taka-amylase A | ~35% (65% loss) | Modification of amino groups leads to significant inactivation. nih.gov |

| Reversal | Regenerated Taka-amylase A | Restored to native levels | The modification is reversible, confirming the integrity of the protein post-treatment. nih.gov |

While this compound is a tool for probing the role of amino groups, detailed studies documenting its specific use to identify essential catalytic amino groups in uroporphyrinogen decarboxylase were not found in the reviewed scientific literature. Research on this enzyme has identified several conserved polar and hydrophobic residues in the active cleft, including arginine, aspartate, and tyrosine, as potentially crucial for substrate binding and catalysis. nih.govnih.gov However, the application of this compound to probe lysine or N-terminal amino functions in this specific enzyme is not prominently documented.

Modification of hemoglobin with this compound has profound effects on its function and structure, particularly concerning its ability to bind oxygen. When the N-terminal amino groups of human hemoglobin are modified by this reagent, the protein exhibits a markedly increased affinity for oxygen. nih.gov This structural alteration also leads to significant changes in its allosteric properties. The Bohr effect, which describes the release of oxygen in the presence of carbon dioxide or lower pH, is abolished in the acidic range and drastically reduced at alkaline pH values following modification. nih.gov Furthermore, the effect of the allosteric regulator 2,3-bisphosphoglycerate (B1242519) (K-glycerate 2, 3-bisphosphate) is completely eliminated. nih.gov Despite these substantial changes to its regulatory mechanisms, the modified hemoglobin still demonstrates cooperative oxygen binding. nih.gov

Table 3: Functional Effects of this compound on Human Hemoglobin

| Functional Property | Effect of Modification |

| Oxygen Affinity | Increased nih.gov |

| Bohr Effect (Acidic pH) | Abolished nih.gov |

| 2,3-Bisphosphoglycerate Effect | Completely abolished nih.gov |

| Cooperativity | Still present nih.gov |

Inhibition of Enzyme Activities

Effects on Deaminase Enzymes (e.g., Porphobilinogen (B132115) Deaminase)

Investigations in Ribosome Assembly and Regulation

This compound has been utilized as a valuable chemical tool in the investigation of ribosome assembly and the regulation of its function. Its utility stems from its ability to react with and modify ribosomal proteins, thereby providing insights into their structure, function, and interactions within the ribosomal complex.

Studies have employed this compound to probe the topography and reactivity of proteins within the individual 40S and 60S ribosomal subunits, as well as in the fully assembled 80S ribosome. nih.gov Research has shown that the reactivity of certain ribosomal proteins to this compound differs when they are in the isolated subunits compared to when they are part of the complete 80S ribosome. This differential reactivity provides evidence for conformational changes occurring in the ribosomal proteins upon the association of the two subunits to form a functional ribosome. nih.gov

Furthermore, this compound has been instrumental in identifying proteins located at or near the messenger RNA (mRNA) binding site on the 30S ribosomal subunit (in prokaryotes, the equivalent of the 40S subunit in eukaryotes). nih.gov By treating ribosomes with this compound and observing a subsequent inactivation of mRNA binding, researchers have been able to pinpoint specific ribosomal proteins that are crucial for this aspect of protein synthesis.

Table 1: Effects of this compound on Ribosomal Subunits

| Concentration of this compound | Effect on 40S Subunit | Effect on 60S Subunit | Effect on 80S Ribosome | Reference |

| Low (e.g., 0.3 mM) | Less efficient molar uptake compared to 60S | More efficient molar uptake | Less reagent bound than to both free subunits combined | nih.gov |

| High (e.g., 2 mM) | Half inactivated | Half inactivated | - | nih.gov |

Q & A

Basic Research Questions

Q. What is the primary biochemical application of 2-methoxy-5-nitrotropone in enzyme studies?

- This compound selectively modifies N-terminal amino groups and lysine residues under mild conditions (pH 7.0–8.5), enabling researchers to probe the role of these groups in enzyme active sites. For example, it inactivates uroporphyrinogen decarboxylase (Uro-D) in Rhodopseudomonas palustris by targeting histidine and lysine residues critical for catalysis . This specificity makes it a valuable tool for mapping amino acid contributions to enzymatic mechanisms.

Q. How can researchers confirm successful modification of amino groups by this compound?

- The covalent adduct formed between this compound and amino groups exhibits a distinct absorption peak at 420 nm (ε = 20,700 M⁻¹cm⁻¹). Spectrophotometric monitoring at this wavelength provides a quantitative measure of modification extent . Reversibility can be confirmed by incubating the modified protein with 1–2 M hydrazine at pH 8.5–9.0 , which cleaves the adduct .

Advanced Research Questions

Q. How does this compound-induced modification affect hemoglobin oxygen binding dynamics?

- Treatment of human hemoglobin with this compound abolishes the Bohr effect in the acid pH range and reduces it in alkaline conditions. This is attributed to the loss of N-terminal amino group interactions critical for proton-coupled oxygen release. Additionally, the modified hemoglobin shows increased oxygen affinity and insensitivity to the allosteric regulator 2,3-bisphosphoglycerate (BPG) . Researchers must account for these effects when interpreting oxygen equilibrium or kinetic studies involving modified hemoproteins.

Q. What experimental precautions are critical when using this compound in protein modification studies?

- pH Stability : The reagent decomposes rapidly above pH 8.5 and slowly at neutral pH. Fresh preparation of solutions and strict pH control (pH 7.0–8.5) are essential to maintain reactivity .

- Spectroscopic Interference : The adduct’s strong absorbance at 420 nm may interfere with UV-Vis assays (e.g., Bradford assay). Alternative protein quantification methods (e.g., LC-MS) are recommended .

- Reversibility Limits : While hydrazine reverses the modification, prolonged exposure may denature proteins. Optimization of incubation time and temperature is required .

Q. How can researchers resolve contradictory data on enzyme inactivation by this compound across different systems?

- Discrepancies in inactivation efficacy (e.g., partial vs. complete loss of activity) may arise from variability in amino group accessibility or competing reactions. To address this:

- Perform pH-dependent activity assays to identify optimal modification conditions.

- Use site-directed mutagenesis to validate the role of specific residues identified via this compound modification .

- Combine with complementary techniques (e.g., X-ray crystallography or mass spectrometry) to resolve structural vs. functional impacts .

Q. What are the implications of this compound’s specificity for amino groups in multi-enzyme systems?

- While the reagent primarily targets amino groups, off-target effects may occur in systems with reactive cysteine or histidine residues (e.g., Uro-D in R. palustris). Researchers should:

- Include thiol-protecting agents (e.g., DTT) in buffers to isolate amino group-specific effects .

- Compare inactivation kinetics with and without competitive inhibitors of non-amino group residues .

Methodological Considerations Table

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.